2-bromo-7-iodo-9,9-diphenyl-9H-Fluorene

OLED Synthesis Site-Selective Coupling Asymmetric Functionalization

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene (CAS 1369940-01-1) is the strategic choice for stepwise Suzuki couplings. Its orthogonal C7-I and C2-Br sites allow sequential installation of distinct donors, essential for asymmetric D-A-D TADF emitters with EQE >20%. Unlike symmetric dihalofluorenes, this monomer avoids statistical mixtures, delivering 13–105% higher electron mobility in ETLs and enabling high-refractive-index polymers (n=1.72) for AR/VR optics. Secure reliable supply for advanced OLED and photonic R&D.

Molecular Formula C25H16BrI
Molecular Weight 523.2 g/mol
Cat. No. B12509310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-iodo-9,9-diphenyl-9H-Fluorene
Molecular FormulaC25H16BrI
Molecular Weight523.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)I)C5=CC=CC=C5
InChIInChI=1S/C25H16BrI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
InChIKeyKVVDWTUHHMYSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene: Key Intermediate for OLED and Advanced Optical Materials


2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 1369940-01-1) is a highly functionalized fluorene derivative that serves as a critical intermediate in organic electronics and photonics. The compound features a rigid fluorene core with 9,9-diphenyl substitution for enhanced thermal and morphological stability , along with distinct bromine (C2) and iodine (C7) halogens that enable sequential, site-selective cross-coupling reactions . This orthogonal reactivity allows for precise molecular engineering, distinguishing it from symmetrically substituted analogs and making it a valuable building block for constructing advanced OLED materials and high-refractive-index polymers .

Why Symmetric Dihalofluorenes Cannot Replace 2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene in Precision Synthesis


Direct substitution with symmetric dihalofluorenes (e.g., 2,7-dibromo- or 2,7-diiodo-9,9-diphenylfluorene) is not feasible for applications requiring sequential, site-selective functionalization. The asymmetric halogenation pattern of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene provides orthogonal reactivity that enables stepwise Suzuki-Miyaura couplings: the more reactive C7-iodo site can be engaged first under mild conditions (25–50°C), leaving the C2-bromo site intact for a subsequent, distinct coupling . Symmetric analogs lack this kinetic differentiation, leading to statistical mixtures in sequential reactions and severely limiting synthetic control over asymmetric molecular architectures essential for advanced OLED emitters and transport layers .

Quantitative Differentiation Evidence for 2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene vs. Halogenated Fluorene Analogs


Orthogonal Reactivity Enables Sequential Site-Selective Suzuki Coupling

The asymmetric substitution pattern of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene provides a quantifiable advantage in sequential cross-coupling. The iodo group at C7 undergoes Suzuki-Miyaura coupling at significantly lower temperatures (25–50°C) than the bromo group at C2, which remains stable under these conditions and can be subsequently functionalized in a second, distinct coupling step . This orthogonal reactivity is not available in symmetric dihalo compounds (e.g., 2,7-dibromo-9,9-diphenylfluorene), which would require harsher, less selective conditions or lead to statistical mixtures .

OLED Synthesis Site-Selective Coupling Asymmetric Functionalization

Enhanced Electron Mobility in OLED Electron Transport Layers

When incorporated into OLED electron transport layer (ETL) materials, 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene-based derivatives demonstrate superior electron mobility compared to analogs with different halogenation patterns. The compound exhibits an electron mobility of 4.3×10⁻³ cm²/Vs, which is 13% higher than the dibromo analog (3.8×10⁻³ cm²/Vs) and more than double that of the mono-iodo analog (2.1×10⁻³ cm²/Vs) . This enhanced mobility is attributed to the synergistic electron-withdrawing effects of the Br/I combination and the rigid 9,9-diphenylfluorene core .

OLED Electron Transport Layer Charge Mobility

Superior Thermal Stability for Device Processing and Lifetime

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene and its derivatives exhibit enhanced thermal stability compared to related halogenated fluorenes. The compound remains stable up to 280°C, which is 15°C higher than the dibromo analog (265°C) and 30°C higher than the mono-iodo analog (250°C) . This improved thermal robustness is a direct consequence of the 9,9-diphenyl substitution, which increases molecular rigidity and raises the glass transition temperature .

Thermal Stability OLED Fabrication Device Lifetime

OLED Device Efficiency Enhancement in Blue-Phosphorescent Systems

In blue-phosphorescent OLED (PhOLED) device architectures, the use of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene-derived ETL materials has been shown to enhance device efficiency by 18–22% compared to standard ETL materials . In one reported case study, implementation of this derivative in a multilayer device achieved an external quantum efficiency (EQE) of 23% with an operational lifetime (T₉₀) exceeding 15,000 hours . While no direct comparator data for analog-derived ETLs is provided in the same study, the magnitude of improvement over baseline materials underscores the functional advantage conferred by the compound's unique electronic structure.

Blue PhOLED External Quantum Efficiency Electron Transport Material

High Refractive Index for Advanced Optical Polymer Applications

The incorporation of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene as a polymer additive yields optical materials with a high refractive index of n = 1.72 at 550 nm . This represents a significant increase over the parent 9,9-diphenylfluorene core (n = 1.668) [1] and places it within the range of high-performance fluorene-based acrylate polymers (n = 1.667–1.709) [2]. The enhanced refractive index is attributed to the high polarizability of the bromine and iodine substituents combined with the rigid fluorene scaffold .

High Refractive Index Polymers AR/VR Optics Microlens Arrays

High-Value Application Scenarios for 2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene Procurement


Synthesis of Asymmetric TADF Emitters for High-Efficiency Blue OLEDs

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene is the monomer of choice for constructing asymmetric donor-acceptor-donor (D-A-D) thermally activated delayed fluorescence (TADF) emitters. The orthogonal reactivity of the C7-iodo and C2-bromo sites enables sequential Suzuki couplings to install two different donor groups on the fluorene core . This precise molecular engineering is essential for achieving the small singlet-triplet energy gap (ΔEST) required for efficient TADF, which is not accessible using symmetric dihalofluorene building blocks . The resulting emitters benefit from the compound's inherent high electron mobility (4.3×10⁻³ cm²/Vs) and thermal stability (up to 280°C), contributing to devices with EQEs exceeding 20% .

Electron Transport Layer (ETL) Material Development for Blue PhOLEDs

This compound is a key intermediate for synthesizing high-performance electron transport materials in blue-phosphorescent OLED stacks. Derivatives of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene demonstrate 13–105% higher electron mobility than analogs with different halogenation patterns , directly enabling lower driving voltages. When integrated into multilayer blue PhOLEDs, these ETL materials have demonstrated efficiency enhancements of 18–22% over standard materials and operational lifetimes (T₉₀) exceeding 15,000 hours . The enhanced thermal stability (up to 280°C) also ensures compatibility with high-temperature vacuum deposition processes and contributes to extended device longevity .

High-Refractive-Index Optical Polymers for AR/VR Lens Manufacturing

The compound serves as a valuable additive or monomer precursor for high-refractive-index optical polymers used in augmented reality (AR) and virtual reality (VR) lenses. Incorporation of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene into polymer matrices yields a refractive index of n = 1.72 at 550 nm , a critical specification for achieving the thin, lightweight waveguides and microlens arrays required in next-generation AR displays. This performance surpasses that of the parent 9,9-diphenylfluorene core (n = 1.668) [1] and aligns with the highest-performing fluorene-acrylate systems (n up to 1.709) [2], making it a strategic procurement choice for optical resin formulators targeting premium AR optics.

Asymmetric π-Extended Ladder-Type Compounds for NIR Emission

The orthogonal halogenation of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene enables the stepwise construction of π-extended ladder-type conjugated systems, which are emerging as promising near-infrared (NIR) emitting materials. The site-selective reactivity allows researchers to sequentially install different aromatic units at the 2- and 7-positions, precisely tuning the HOMO-LUMO gap and emission wavelength. A reported case study utilized this compound as a building block to achieve NIR emission at 850 nm, with results published in high-impact materials journals . This application underscores the compound's unique value in accessing wavelength-tunable materials that symmetric building blocks cannot readily provide.

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